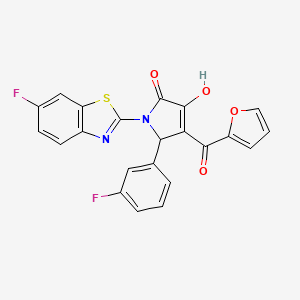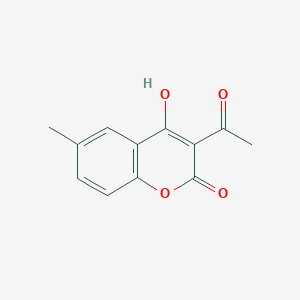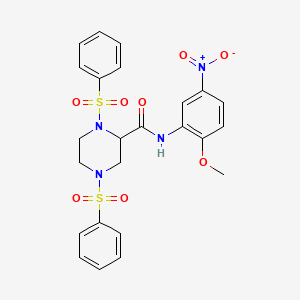
1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H12F2N2O4S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is 438.04858437 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been synthesized and studied for their antimicrobial and antifungal activities. Some derivatives exhibit activity comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Structural Characterization
Various studies have focused on the synthesis and structural characterization of derivatives closely related to this compound. These studies often involve the reaction of different reagents to produce novel compounds with potential biological activities, characterized using techniques like NMR, mass spectrometry, and X-ray diffraction (Gein & Mar'yasov, 2015).
Anticancer Potential
Several studies explore the anticancer properties of related compounds. One study discusses the design, synthesis, and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties, relevant in cancer research (Selvam, Karthik, Palanirajan, & Ali, 2012). Another study identifies ASK1 inhibitors among benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivatives, suggesting potential applications in treating pathologies like diabetes, cancer, and neurodegenerative diseases (Starosyla et al., 2015).
Antimycob
obacterial and Anti-Microbial ActivityCompounds with a structure similar to 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have shown promising antimicrobial activities. For instance, certain fluorinated benzothiazolo imidazole compounds demonstrated significant anti-microbial activity, which could be beneficial in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Synthesis of Fluorine-Containing Derivatives
The synthesis of fluorine-containing derivatives related to this compound has been a subject of research. These derivatives are synthesized and characterized to explore their potential applications in various biological activities. The study involves reactions like base-catalyzed cyclization and characterizations using NMR and mass spectra (Nosova et al., 2019).
properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJLPCLXLXJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![N~1~-2-biphenylyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069873.png)
![3-isopropyl-1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069880.png)
![N-(3-methoxyphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069881.png)
![3-[(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4069887.png)
![N-(1-phenylethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069901.png)
![N-cyclopentyl-N'-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]succinamide](/img/structure/B4069902.png)
![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)

![3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4069946.png)
![3-(aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylbenzamide](/img/structure/B4069952.png)